molecular formula C9H13NO B1359132 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one CAS No. 411208-03-2

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one

Cat. No.: B1359132
CAS No.: 411208-03-2
M. Wt: 151.21 g/mol
InChI Key: NBCLWNCJSKCWIK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one (CAS 411208-03-2) is a ketone derivative featuring a pyrrole ring attached to a tert-butyl-substituted carbonyl group. With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this compound serves as a versatile building block in organic synthesis and scientific research . Its structure allows it to participate in various chemical reactions, making it a valuable intermediate for constructing more complex heterocyclic compounds and organic molecules . In scientific research, derivatives of this compound are extensively studied for their potential biological activities. Research indicates that such pyrrole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains, including multidrug-resistant Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in developing new antimicrobial agents . Furthermore, its anticancer potential has been investigated, with studies showing that related compounds can inhibit the growth of cancer cells by affecting cell signaling pathways and gene expression . Beyond biomedical applications, pyrrole compounds are crucial in materials science. They are used in the functionalization of carbon allotropes like furnace carbon black, which can be utilized as a reinforcing filler in elastomeric composites. Such functionalized materials demonstrate a reduced Payne effect and increased dynamic rigidity, making them valuable for developing advanced materials, including those for tire compounds, in line with sustainable chemical processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCLWNCJSKCWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616011
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411208-03-2
Record name 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one typically involves the reaction of pyrrole with a suitable ketone precursor under acidic or basic conditions. One common method is the condensation of pyrrole with 2,2-dimethylpropanal in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials.

Biology

The compound's derivatives are extensively studied for their potential biological activities:

  • Antimicrobial Properties : Research indicates that derivatives exhibit antimicrobial activity against various bacterial and fungal strains, including multidrug-resistant Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Some studies have shown that it can inhibit the growth of cancer cells by affecting cell signaling pathways and gene expression .

Medicine

In medicinal chemistry, research into the pharmacological properties of this compound explores its potential as a therapeutic agent. Its interactions with cytochrome P450 enzymes indicate that it may play a role in drug metabolism, thus impacting the efficacy and safety of various medications .

Biochemical Properties

The compound interacts with several enzymes and proteins, influencing cellular functions:

  • It modulates gene expression related to oxidative stress response and alters cellular metabolism by affecting key metabolic enzymes .
  • Its ability to bind to enzyme active sites can lead to either inhibition or activation of enzymatic activity, which is crucial for understanding its pharmacological effects .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, derivatives of this compound were shown to suppress cell proliferation effectively. The mechanism involved modulation of specific signaling pathways associated with cell growth and apoptosis, suggesting its utility in cancer therapy development.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Thiophene and naphthalene derivatives exhibit higher yields (56–97%) compared to the pyrrole analogue (43–45%) .
  • Thermal Stability : The pyrrole derivative has a higher boiling point (220°C) than p-tolyl (unreported) and thiophene analogues, likely due to stronger dipole interactions from the pyrrole ring .

Derivatives with Modified Functional Groups

Compound Name Structural Variation Molecular Formula Applications/Properties Reference
N-(2,2-Dimethyl-1-(quinolin-2-yl)propylidene) arylimines Schiff base derivatives C₂₀H₁₉N₃ Nickel complex precursors for catalysis; moderate yields (40–60%)
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one Reduced pyrrole ring C₇H₁₁NO Laboratory chemical; GHS hazards: H315, H319
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one Piperazine substituent C₈H₁₅N₂O Structural similarity (97%); potential CNS drug intermediate

Key Observations :

  • Hazards : Both the pyrrole and dihydropyrrole derivatives share skin/eye irritation risks, emphasizing the need for protective equipment during handling .
  • Catalytic Utility: Schiff base derivatives of quinoline analogues demonstrate versatility in forming nickel complexes for catalytic systems .

Biological Activity

2,2-Dimethyl-1-(1H-pyrrol-1-yl)propan-1-one is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has the chemical formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 163.22 g/mol. Its structure features a pyrrole ring attached to a propanone moiety, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. Some studies have reported effectiveness against multidrug-resistant Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's ability to inhibit growth in these microorganisms suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been investigated, particularly in relation to its effects on cancer cell lines. For instance, in studies using the A549 human lung adenocarcinoma model, certain derivatives showed varying degrees of cytotoxicity. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Notably, some derivatives demonstrated comparable or superior activity to established chemotherapeutic agents like cisplatin .

Interaction with Enzymes

This compound interacts with several enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. The binding of this compound to these enzymes can lead to either inhibition or activation, influencing various biochemical pathways within cells.

Gene Expression Modulation

At the molecular level, the compound may affect gene expression by interacting with transcription factors or other regulatory proteins. This interaction can alter cellular responses to stress and modulate metabolic processes, contributing to its biological effects .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Antimicrobial ActivityEffective against multiple bacterial strains; potential for new antimicrobial agents
Anticancer ActivityCytotoxic effects observed in A549 cells; modulation of apoptosis pathways
Enzyme InteractionInhibits cytochrome P450 enzymes; affects drug metabolism
Gene ExpressionAlters expression of genes related to oxidative stress response

Applications in Research and Industry

The compound is utilized in various domains:

  • Medicinal Chemistry : It serves as a scaffold for synthesizing novel therapeutic agents targeting cancer and infectious diseases.
  • Agricultural Chemistry : Its antimicrobial properties make it a candidate for developing plant protection products.
  • Synthetic Chemistry : It is used as an intermediate in synthesizing more complex organic molecules .

Q & A

Q. What are the recommended strategies for synthesizing 2,2-dimethyl-1-(1H-pyrrol-1-yl)propan-1-one when direct protocols are unavailable?

Methodological Answer: When direct synthesis methods are not documented (as noted in ), researchers can extrapolate from structurally analogous compounds. For example:

  • Step 1: Review synthetic routes for related pyrrole-ketone derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, which involve condensation reactions between pyrrole derivatives and ketones .
  • Step 2: Optimize reaction conditions (e.g., solvent, temperature, catalysts) using computational tools like density functional theory (DFT) to predict feasibility.
  • Step 3: Validate the product via LC-MS and NMR spectroscopy, comparing spectral data with PubChem records (Molecular Weight: 151.21 g/mol; InChI: InChI=1S/C9H13NO/c1-9(2,3)8(11)10-6-4-5-7-10/h4-7H,1-3H3) .

Q. How can researchers experimentally determine key physicochemical properties like topological polar surface area (TPSA) and rotatable bond count?

Methodological Answer:

  • TPSA: Calculate using software such as Molinspiration or ChemAxon, which leverage fragment-based contributions. Experimental validation can involve reverse-phase HPLC to correlate retention time with polarity .
  • Rotatable Bond Count: Confirm via X-ray crystallography (e.g., using SHELX for structure refinement) or dynamic NMR studies to assess conformational flexibility .

Q. Table 1: Key Molecular Properties

PropertyValueMethod/Source
Molecular Weight151.21 g/molPubChem
TPSA22 ŲComputational
Rotatable Bonds1X-ray/NMR

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Step 1: Cross-validate using multiple techniques:
    • X-ray Crystallography: Refine crystal structures with SHELXL, ensuring R-factors < 5% .
    • 2D NMR (HSQC, HMBC): Map proton-carbon correlations to confirm pyrrole ring connectivity and ketone positioning .
  • Step 2: Compare experimental data with computational predictions (e.g., Gaussian for NMR chemical shifts).

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Step 1: Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens or altering the pyrrole ring).
  • Step 2: Evaluate antibacterial activity via microdilution assays (MIC values) against Gram-positive/negative strains, referencing related compounds in .
  • Step 3: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) .

Q. Table 2: Bioactive Analogs for SAR Reference

CompoundBioactivitySource
GSK'963 (Structural analog)RIPK1 inhibitor (IC₅₀: <10 nM)PET ligand studies

Q. How can computational modeling advance the development of PET ligands based on this compound?

Methodological Answer:

  • Step 1: Design radiolabeled analogs (e.g., ^11C or ^18F derivatives) using software like Schrödinger to ensure blood-brain barrier permeability.
  • Step 2: Validate binding affinity via autoradiography in disease models (e.g., neuroinflammation), as demonstrated in RIPK1-targeting ligands like [^11C]GG502 .
  • Step 3: Optimize metabolic stability using in vitro microsomal assays .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category: Skin Irritant 2) .
  • Ventilation: Use fume hoods to minimize inhalation risks (OSHA HCS guidelines) .

Contradictions and Gaps

Q. How should researchers address the lack of ecotoxicology data for this compound?

Methodological Answer:

  • Step 1: Perform acute toxicity assays (e.g., Daphnia magna LC₅₀ tests) as per OECD 202 guidelines.
  • Step 2: Use predictive models like ECOSAR to estimate bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.